molecular formula C17H21NO B3161439 {[4-(Benzyloxy)phenyl]methyl}(propyl)amine CAS No. 869953-23-1

{[4-(Benzyloxy)phenyl]methyl}(propyl)amine

Cat. No.: B3161439
CAS No.: 869953-23-1
M. Wt: 255.35 g/mol
InChI Key: NZDJNTIBTNRFDT-UHFFFAOYSA-N
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Description

Chemical Structure: {[4-(Benzyloxy)phenyl]methyl}(propyl)amine (CAS: 869953-23-1) is a secondary amine featuring a benzyloxy-substituted phenyl group attached to a methylene linker and a propylamine moiety. Its IUPAC name is N-[(4-phenylmethoxyphenyl)methyl]propan-1-amine .

Properties

IUPAC Name

N-[(4-phenylmethoxyphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-2-12-18-13-15-8-10-17(11-9-15)19-14-16-6-4-3-5-7-16/h3-11,18H,2,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDJNTIBTNRFDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(Benzyloxy)phenyl]methyl}(propyl)amine typically involves multiple steps. One common method is the reductive amination of 4-(benzyloxy)benzaldehyde with propylamine. The reaction conditions often include the use of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) to facilitate the reduction of the imine intermediate to the desired amine .

Industrial Production Methods

In an industrial setting, the production of {[4-(Benzyloxy)phenyl]methyl}(propyl)amine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

{[4-(Benzyloxy)phenyl]methyl}(propyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while nitration of the aromatic ring produces nitro-substituted compounds.

Scientific Research Applications

Chemistry

In the realm of organic chemistry, {[4-(Benzyloxy)phenyl]methyl}(propyl)amine serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation and nitration, which are essential for producing derivatives with specific functionalities .

Biology

The compound is under investigation for its biological activity , particularly its interactions with biomolecules. Notably, it has been studied for:

  • Enzyme Inhibition: It shows potential as an inhibitor of monoamine oxidase (MAO), specifically MAO-B, which is relevant in treating neurodegenerative diseases such as Parkinson's disease. The compound demonstrated competitive inhibition with an IC50_{50} value of 0.062 µM .
  • Neuroprotective Effects: In vitro studies indicate significant neuroprotective properties, potentially through antioxidant mechanisms .
  • Anti-inflammatory Properties: Preliminary research suggests it may possess anti-neuroinflammatory effects, making it a candidate for developing treatments for neuroinflammatory conditions .

Medicine

In medicinal chemistry, {[4-(Benzyloxy)phenyl]methyl}(propyl)amine is explored for its therapeutic properties :

  • Drug Development: The compound serves as a precursor in synthesizing pharmaceuticals, particularly those targeting neurological disorders .
  • Therapeutic Agents: Its potential role as a ligand in biochemical assays highlights its significance in drug discovery processes .

Industry

The compound finds applications in the production of specialty chemicals and materials. Its unique structural properties allow it to be utilized in creating novel compounds with desired characteristics for various industrial applications .

Case Study 1: Neuroprotective Effects

A study published in RSC Medicinal Chemistry evaluated the neuroprotective effects of {[4-(Benzyloxy)phenyl]methyl}(propyl)amine on human neuronal cell lines. The results indicated that the compound reduced oxidative stress markers significantly compared to control groups, suggesting its potential use in neurodegenerative disease therapies.

Case Study 2: Enzyme Inhibition

Research conducted on the inhibitory effects of this compound on MAO-B revealed promising results. The study highlighted its strong binding affinity and competitive inhibition mechanism, paving the way for further development as a therapeutic agent for Parkinson's disease.

Mechanism of Action

The mechanism of action of {[4-(Benzyloxy)phenyl]methyl}(propyl)amine involves its interaction with specific molecular targets. For instance, it may act as a ligand binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Identifiers :

  • Molecular Formula: C₁₇H₂₁NO
  • Molecular Weight : 255.36 g/mol
  • InChIKey : NZDJNTIBTNRFDT-UHFFFAOYSA-N
  • Synonyms: Includes N-(4-(Benzyloxy)benzyl)propan-1-amine and ZINC6430943 .

Physicochemical Properties :
While explicit data (e.g., melting point, solubility) is unavailable in the provided evidence, its hydrochloride salt (CAS: 1158342-79-0) is commercially available, suggesting moderate solubility in polar solvents .

Comparison with Structural Analogs

The compound is compared to structurally related amines, focusing on substituent effects on the aromatic ring and amine group.

Table 1: Structural and Functional Comparisons

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Differences Evidence ID
{[4-(Benzyloxy)phenyl]methyl}(butyl)amine Butylamine group instead of propyl C₁₈H₂₃NO 269.39 Longer alkyl chain increases lipophilicity
[1-(4-Bromophenyl)propyl][(3-fluorophenyl)methyl]amine Bromophenyl + fluorobenzyl groups C₁₆H₁₇BrFN 338.22 Halogen substituents enhance electronic effects
2-(4-Bromo-2-fluorophenoxy)ethylamine Bromo-fluoro-phenoxy + ethyl linker C₁₁H₁₅BrFNO 276.15 Ethoxy linker alters spatial arrangement
{[4-(3-Methylbutoxy)phenyl]methyl}(prop-2-yn-1-yl)amine 3-Methylbutoxy + propargylamine C₁₅H₂₁NO 231.33 Propargyl group introduces rigidity
Methyl({1-[3-(quinolin-5-yl)phenyl]propyl})amine Quinoline heterocycle C₁₉H₂₀N₂ 276.38 Heterocycle enhances π-π stacking

Alkyl Chain Length Effects

  • Propyl vs. Butyl: The butyl analog (C₁₈H₂₃NO) has a higher molecular weight and increased lipophilicity compared to the propyl variant (C₁₇H₂₁NO). This may enhance membrane permeability but reduce aqueous solubility .
  • Biological Implications : Longer alkyl chains in amines often improve bioavailability but may also increase metabolic instability due to oxidation .

Aromatic Substituent Modifications

  • Benzyloxy vs.
  • Heterocyclic Systems: The quinoline moiety in methyl({1-[3-(quinolin-5-yl)phenyl]propyl})amine introduces a planar aromatic system, favoring interactions with hydrophobic pockets in enzymes or receptors .

Amine Group Variations

  • Primary vs. Secondary Amines: The target compound is a secondary amine, whereas analogs like 2-(4-bromo-2-fluorophenoxy)ethylamine retain primary amine characteristics. Secondary amines generally exhibit lower basicity (pKa) and reduced hydrogen-bonding capacity .
  • Propargylamine vs. Propylamine : The propargyl group in {[4-(3-methylbutoxy)phenyl]methyl}(prop-2-yn-1-yl)amine introduces a rigid triple bond, which may restrict conformational flexibility and affect target binding .

Biological Activity

Introduction

{[4-(Benzyloxy)phenyl]methyl}(propyl)amine is a synthetic organic compound with a complex structure that includes a benzyloxy group attached to a phenyl ring and a propylamine moiety. This unique configuration imparts significant biological activity, making it of interest in medicinal chemistry and pharmacology. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17_{17}H21_{21}NO
  • Molecular Weight : 255.35 g/mol
  • Key Features :
    • Benzyloxy Group : Enhances lipophilicity and facilitates interactions with biological targets.
    • Propylamine Moiety : Provides basic properties that allow for ionic interactions with negatively charged biomolecules.

The biological activity of {[4-(Benzyloxy)phenyl]methyl}(propyl)amine is primarily attributed to its ability to interact with various molecular targets:

  • Hydrogen Bonding and π-π Interactions : The benzyloxy group can engage in hydrogen bonding, enhancing the compound's affinity for target sites.
  • Ionic Bonds : The amine group forms ionic bonds with negatively charged sites on enzymes and receptors, modulating their activity.

These interactions can lead to diverse biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Recent studies have investigated the compound's potential to inhibit microbial growth. For example, certain derivatives have shown effectiveness against drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb). The minimum inhibitory concentrations (MICs) of selected compounds were reported as low as 2.7 µM, indicating significant antimicrobial potential .

Anticancer Effects

Preliminary investigations suggest that {[4-(Benzyloxy)phenyl]methyl}(propyl)amine may exhibit cytotoxic effects on specific cancer cell lines. In vitro studies demonstrated that the compound could induce apoptosis in cancer cells, although further research is needed to elucidate the underlying mechanisms and efficacy in vivo .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the benzyloxy group and the propylamine moiety can significantly affect biological activity. For instance, substituents at the 4-position of the phenyl ring have been shown to enhance potency against Mtb, while alterations in the propyl chain can influence selectivity and toxicity profiles .

Case Studies and Research Findings

StudyFocusKey Findings
Study 1 Antimycobacterial ActivityCompounds with halogen substitutions exhibited lower MIC values (e.g., 2.7 µM for compound 9n) compared to unsubstituted analogs (5.8 µM) .
Study 2 Cytotoxicity in Cancer CellsDemonstrated significant cytotoxic effects on HepG2 liver cancer cells; further studies are needed for detailed mechanisms.
Study 3 Binding Affinity StudiesFound that the compound binds effectively to PPARα receptors, suggesting potential therapeutic applications in metabolic disorders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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